Albendazole-d7 is synthesized from Albendazole through various chemical methods that incorporate deuterium into the molecular structure. It falls under the classification of benzimidazoles, which are a group of compounds known for their anthelmintic activity against parasitic infections in humans and animals.
The synthesis of Albendazole-d7 primarily involves two methods:
Industrial production typically employs large-scale synthesis with optimized conditions to ensure high yield and purity. Advanced purification techniques such as chromatography are essential to remove impurities and achieve isotopic purity.
The molecular formula for Albendazole-d7 is , with a molecular weight of approximately 291.4 g/mol. The structure features a benzimidazole core, which is crucial for its biological activity. The incorporation of deuterium modifies its physical properties without significantly altering its pharmacological effects compared to non-deuterated forms .
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])S(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC
CCCS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC
Albendazole-d7 can undergo several chemical reactions:
The major products from these reactions include various derivatives that retain the anthelmintic properties of the original compound.
Albendazole-d7 exerts its effects primarily by binding to the colchicine-sensitive site of tubulin in parasitic worms. This binding inhibits the polymerization of tubulin into microtubules, disrupting essential cellular processes such as cell division and intracellular transport. The result is degenerative changes in the parasite's tegument and intestinal cells, leading to energy depletion and eventual death of the parasite .
Albendazole-d7 exhibits enhanced stability due to its deuterated nature. The presence of deuterium affects its solubility and reactivity compared to non-deuterated compounds.
The chemical properties include:
These properties contribute to its behavior in biological systems and interactions with enzymes involved in drug metabolism .
Albendazole-d7 has several scientific applications:
Albendazole-d7 (CAS 1287076-43-0) is a deuterium-labeled isotopologue of the broad-spectrum anthelmintic drug albendazole. Its molecular formula is C₁₂H₈D₇N₃O₂S, with a molecular weight of 272.37 g/mol. This compound features seven deuterium atoms specifically incorporated at the propylthio side chain (–SC₃D₇), replacing all hydrogen atoms in the propyl group [1] [3] [4]. The structural integrity of the benzimidazole core (2-carbamate-1H-benzimidazole) remains unaltered, preserving the pharmacologically active moiety critical for antiparasitic activity [2].
Table 1: Structural Comparison of Albendazole and Albendazole-d7
Property | Albendazole | Albendazole-d7 |
---|---|---|
Molecular Formula | C₁₂H₁₅N₃O₂S | C₁₂H₈D₇N₃O₂S |
Molecular Weight | 265.33 g/mol | 272.37 g/mol |
Deuterium Positions | None | Propylthio group (–SC₃D₇) |
CAS Number | 54965-21-8 | 1287076-43-0 |
Deuterium (²H), a stable, non-radioactive isotope of hydrogen, alters pharmacokinetic and metabolic profiles when substituted into pharmaceutical compounds. The deuterium kinetic isotope effect (DKIE) arises from the reduced vibrational frequency of C–D bonds compared to C–H bonds, requiring higher activation energy for cleavage [1] [9]. This effect is leveraged in drug development to:
Table 2: Impact of Deuterium Substitution on Drug Properties
Parameter | Effect of Deuterium Substitution | Research Application |
---|---|---|
Metabolic Half-life | Increases by 2- to 90-fold (DKIE-dependent) | Enhanced drug exposure |
Bioavailability | Improves by reducing first-pass metabolism | Oral drug optimization |
Analytical Specificity | Enables MS differentiation from protiated analogs | Quantitative bioanalysis |
Isotope Tracing | Retains label in metabolites | Metabolic pathway mapping |
The evolution of deuterated benzimidazoles parallels advances in isotopic chemistry and antiparasitic drug development. Key milestones include:
Table 3: Milestones in Deuterated Benzimidazole Development
Timeframe | Innovation | Impact |
---|---|---|
1975 | Albendazole discovery | First-line anthelmintic therapy |
2000–2010 | Synthesis of mebendazole-d3 | Pioneered isotopic internal standards |
2010–2015 | Commercial availability of albendazole-d7 | Enabled precise drug quantification |
2020–Present | Albendazole-bile acid conjugates (ABZ-BA) | Addressed poor solubility/bioavailability |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: